molecular formula C12H18N2O B1418807 (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol CAS No. 939986-40-0

(1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol

Cat. No. B1418807
CAS RN: 939986-40-0
M. Wt: 206.28 g/mol
InChI Key: IISDRBUMWAGCNB-UHFFFAOYSA-N
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Description

“(1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol” is a chemical compound with the molecular formula C12H19N3 and a molecular weight of 205.29936 .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The compound can serve as a starting material or intermediate in the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are significant for designing drugs with potential pharmacological applications .

Pharmacological Applications

The piperidine moiety is a common feature in many FDA-approved drugs. As such, “(1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol” could be utilized in the development of new pharmacological agents. Its derivatives may exhibit a range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties .

Anticancer Research

Specific piperidine derivatives have shown promise as anticancer agents. This compound could be modified to target clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors, which are important in the treatment of certain types of cancer .

Antioxidant Properties

Naturally occurring piperidine-based compounds like Piperine exhibit potent antioxidant actions. Derivatives of “(1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol” could be explored for their antioxidant capabilities, potentially contributing to the treatment of diseases caused by oxidative stress .

Anti-Tubercular Agents

The structure of this compound suggests potential utility in the design and synthesis of anti-tubercular agents. By creating novel derivatives, it could be possible to develop more effective treatments against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Safety and Hazards

In case of exposure, it is recommended to move the person to fresh air and give artificial respiration if not breathing. If breathing is difficult, give oxygen. Skin contact should be immediately flushed with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately .

properties

IUPAC Name

[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-10-11-4-3-7-14(8-11)9-12-5-1-2-6-13-12/h1-2,5-6,11,15H,3-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISDRBUMWAGCNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671471
Record name {1-[(Pyridin-2-yl)methyl]piperidin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol

CAS RN

939986-40-0
Record name {1-[(Pyridin-2-yl)methyl]piperidin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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